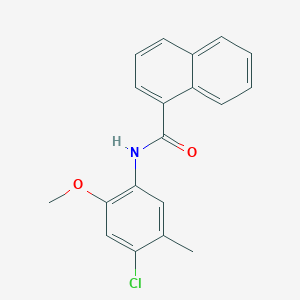
N-(4-chloro-2-methoxy-5-methylphenyl)-1-naphthamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-chloro-2-methoxy-5-methylphenyl)-1-naphthamide, also known as GW6471, is a synthetic compound that has been developed as a potent and selective antagonist of the peroxisome proliferator-activated receptor alpha (PPARα). PPARα is a nuclear receptor that plays a crucial role in regulating lipid metabolism, inflammation, and energy homeostasis. GW6471 has been extensively studied for its ability to modulate PPARα activity and its potential therapeutic applications in various diseases.
作用機序
N-(4-chloro-2-methoxy-5-methylphenyl)-1-naphthamide acts as a selective antagonist of PPARα, binding to the receptor and preventing its activation by endogenous ligands. PPARα regulates the expression of genes involved in lipid metabolism, inflammation, and energy homeostasis, and its activation has been shown to have beneficial effects in various disease models. By blocking PPARα activation, N-(4-chloro-2-methoxy-5-methylphenyl)-1-naphthamide can modulate these pathways and potentially improve disease outcomes.
Biochemical and Physiological Effects
N-(4-chloro-2-methoxy-5-methylphenyl)-1-naphthamide has been shown to have several biochemical and physiological effects, including improved lipid profiles, reduced inflammation, and anti-tumor effects. In animal models of metabolic disorders, N-(4-chloro-2-methoxy-5-methylphenyl)-1-naphthamide has been shown to reduce circulating triglycerides and cholesterol levels, improve insulin sensitivity, and reduce inflammation. In cancer cell lines, N-(4-chloro-2-methoxy-5-methylphenyl)-1-naphthamide has been shown to inhibit cell proliferation and induce apoptosis, potentially leading to tumor regression.
実験室実験の利点と制限
N-(4-chloro-2-methoxy-5-methylphenyl)-1-naphthamide has several advantages for lab experiments, including its high potency and selectivity for PPARα, making it a useful tool for studying PPARα signaling pathways. However, one limitation of N-(4-chloro-2-methoxy-5-methylphenyl)-1-naphthamide is its relatively short half-life, which can make it difficult to achieve sustained inhibition of PPARα activity in vivo. In addition, N-(4-chloro-2-methoxy-5-methylphenyl)-1-naphthamide has been shown to have off-target effects on other nuclear receptors, which can complicate its interpretation in certain experimental settings.
将来の方向性
There are several future directions for the study of N-(4-chloro-2-methoxy-5-methylphenyl)-1-naphthamide and its potential therapeutic applications. One area of interest is its potential use in the treatment of metabolic disorders, such as dyslipidemia and type 2 diabetes. In addition, there is growing interest in the role of PPARα in cancer biology, and N-(4-chloro-2-methoxy-5-methylphenyl)-1-naphthamide may have potential as a cancer therapy. Further studies are needed to fully understand the mechanisms of action of N-(4-chloro-2-methoxy-5-methylphenyl)-1-naphthamide and its potential therapeutic applications.
合成法
The synthesis of N-(4-chloro-2-methoxy-5-methylphenyl)-1-naphthamide involves several steps, starting from commercially available starting materials. The first step involves the condensation of 2-methoxy-5-methylbenzoic acid with 4-chloroaniline to form the corresponding amide. This is followed by a Friedel-Crafts acylation reaction with naphthalene to produce the final product, N-(4-chloro-2-methoxy-5-methylphenyl)-1-naphthamide. The synthesis of N-(4-chloro-2-methoxy-5-methylphenyl)-1-naphthamide has been optimized to achieve high yields and purity, making it suitable for further research and development.
科学的研究の応用
N-(4-chloro-2-methoxy-5-methylphenyl)-1-naphthamide has been extensively studied for its potential therapeutic applications in various diseases, including metabolic disorders, cardiovascular diseases, and cancer. PPARα plays a crucial role in regulating lipid metabolism, and N-(4-chloro-2-methoxy-5-methylphenyl)-1-naphthamide has been shown to modulate PPARα activity, leading to improved lipid profiles and reduced inflammation. In addition, N-(4-chloro-2-methoxy-5-methylphenyl)-1-naphthamide has been shown to have anti-tumor effects in various cancer cell lines, making it a promising candidate for cancer therapy.
特性
IUPAC Name |
N-(4-chloro-2-methoxy-5-methylphenyl)naphthalene-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16ClNO2/c1-12-10-17(18(23-2)11-16(12)20)21-19(22)15-9-5-7-13-6-3-4-8-14(13)15/h3-11H,1-2H3,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BDWANLZIDSLMSN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1Cl)OC)NC(=O)C2=CC=CC3=CC=CC=C32 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-chloro-2-methoxy-5-methylphenyl)naphthalene-1-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[(4-bromo-1-methyl-1H-pyrazol-3-yl)carbonyl]-N-(4-nitrophenyl)hydrazinecarbothioamide](/img/structure/B5694838.png)
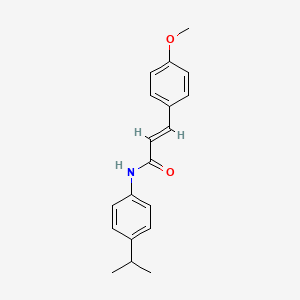
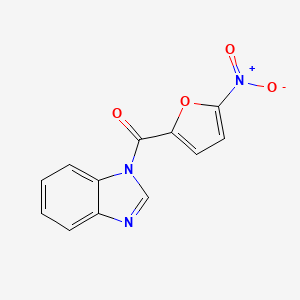
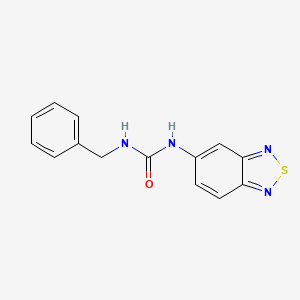

![2-{[5-(2-fluorophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5694890.png)
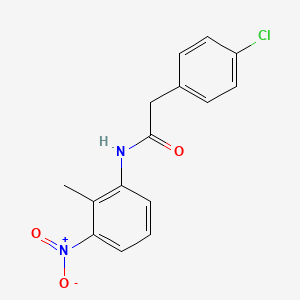
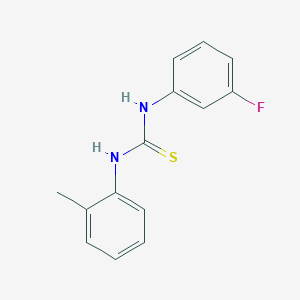
![N-(2-methylbenzyl)-N-{4-[(4-methyl-1-piperidinyl)carbonyl]phenyl}methanesulfonamide](/img/structure/B5694906.png)
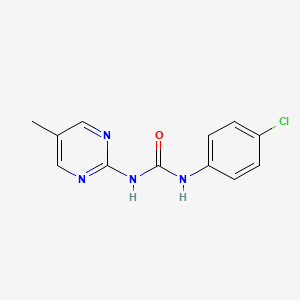
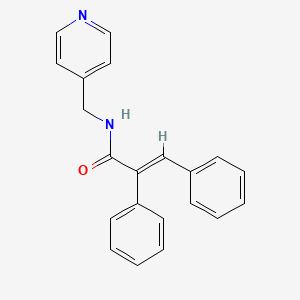
![N-{4-[acetyl(methyl)amino]phenyl}-4-chloro-2-nitrobenzamide](/img/structure/B5694928.png)

